5,7-dihydroxy-3-(4-methoxyphenyl)-2-methyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one
Description
The compound 5,7-dihydroxy-3-(4-methoxyphenyl)-2-methyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a flavonoid-like backbone with multiple functional modifications. Its structure includes a 4H-chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a 4-methoxyphenyl group at position 3, a methyl group at position 2, and piperidin-1-ylmethyl moieties at positions 6 and 6.
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-2-methyl-6,8-bis(piperidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O5/c1-19-24(20-9-11-21(35-2)12-10-20)28(34)25-27(33)22(17-30-13-5-3-6-14-30)26(32)23(29(25)36-19)18-31-15-7-4-8-16-31/h9-12,32-33H,3-8,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWYZKOYIDMPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C(=C(C(=C2O1)CN3CCCCC3)O)CN4CCCCC4)O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Based on its structure, it is a flavonoid derivative . Flavonoids are a group of structurally diverse natural or synthetic compounds, many of them exhibiting biological activity . They are known to interact with a variety of molecular targets and participate in numerous biochemical pathways. Their mechanisms of action can include antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways .
The presence of hydroxyl groups in the structure could contribute to antioxidant properties . Antioxidant abilities of similar compounds have been evaluated by scavenging various radicals . The introduction of protecting groups to the free hydroxyl groups of similar compounds decreases their reducing abilities .
Biological Activity
5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of chromone derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chromone nucleus : The core structure that contributes to its biological activities.
- Hydroxyl groups : Positioned at the 5 and 7 positions, which may enhance antioxidant properties.
- Methoxy group : Positioned at the 3 position of the phenyl ring, which can influence its lipophilicity and receptor interactions.
- Piperidine moieties : Attached at the 6 and 8 positions, potentially contributing to its pharmacodynamics.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals. In vitro studies have shown that this compound can effectively reduce oxidative stress markers in cellular models.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This activity is attributed to its ability to suppress NF-κB activation, a key transcription factor in inflammatory responses. In one study, it was observed that various chromone derivatives exhibited dose-dependent inhibition of NO production without inducing cytotoxicity in these cells .
Neuroprotective Properties
In vivo studies have highlighted the neuroprotective effects of this compound in models of acute cerebral ischemia. The compound significantly prolonged survival time and reduced mortality rates in mice subjected to ischemic conditions. This suggests potential therapeutic applications in neurodegenerative diseases and stroke management .
Study on Inflammatory Response
A study assessing the biological activity of various chromone derivatives, including our compound of interest, found that it significantly inhibited LPS-induced NF-κB activation and NO production in macrophages. The results indicated a strong correlation between structural modifications (like hydroxylation) and enhanced anti-inflammatory activity .
| Compound | NO Production Inhibition (%) | Cytotoxicity (IC50) |
|---|---|---|
| Compound A | 75% | >100 µM |
| Compound B | 65% | >100 µM |
| 5,7-Dihydroxy... | 80% | >100 µM |
Neuroprotective Activity Assessment
In a neuroprotective study involving acute cerebral ischemia models, the compound exhibited significant protective effects. Mice treated with the compound showed improved survival rates compared to controls, indicating its potential as a therapeutic agent for ischemic injuries .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substitution patterns, molecular properties, and inferred biological implications.
Structural Analog: 5,7-Dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one ()
- Substituents :
- Position 2: Phenyl group (vs. 3-(4-methoxyphenyl)-2-methyl in the target compound).
- Positions 6 and 8: Piperidin-1-ylmethyl groups (shared with the target).
- Molecular Formula : C₂₇H₃₂N₂O₄ (MW: 448.56 g/mol).
- The methyl group at position 2 in the target compound may enhance steric stability compared to the phenyl group at position 2 in this analog.
- Implications :
Methoxy-Substituted Chromen-4-one: 5,7-Dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one ()
- Substituents :
- Position 2: 4-Methoxyphenyl (shared with the target’s position 3).
- Positions 6 and 8: Methoxy groups (vs. piperidinylmethyl in the target).
- Molecular Formula : C₁₉H₁₈O₇ (MW: 358.34 g/mol).
- Key Differences: Methoxy groups at 6 and 8 are smaller and more lipophilic than the piperidinylmethyl groups in the target, likely reducing solubility in polar solvents.
- Implications :
Homoisoflavonoid Derivatives from Polygonatum odoratum ()
- Representative Compound : (±)-5,7-Dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-6,8-dimethylchroman-4-one.
- Substituents :
- Chroman-4-one core (saturated C-ring) vs. chromen-4-one (unsaturated).
- Hydroxybenzyl and methyl groups at positions 3, 6, and 7.
- Molecular Formula : C₁₉H₂₀O₆ (MW: 356.36 g/mol).
- Hydroxybenzyl groups may increase hydrogen-bonding capacity but lack the steric bulk of piperidinylmethyl groups.
- Implications :
Data Table: Comparative Analysis of Structural Features
Preparation Methods
Claisen-Schmidt Condensation for Chalcone Intermediate
The chromenone scaffold is typically constructed via a Claisen-Schmidt condensation between a 2-hydroxyacetophenone derivative and an aldehyde. For the target compound, 2-hydroxy-4-methoxyacetophenone serves as the starting material, reacting with 4-methoxybenzaldehyde under basic conditions (e.g., NaOH in ethanol) to yield a chalcone intermediate. This step establishes the 3-(4-methoxyphenyl) substituent.
Reaction Conditions
Cyclization to 4H-Chromen-4-One
The chalcone undergoes acid-catalyzed cyclization to form the chromenone core. Concentrated hydrochloric acid (HCl) in acetic acid (HOAc) at reflux (100–110°C) facilitates intramolecular cyclization, producing 5,7-dimethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one .
Key Observations
- Acid Concentration: 10–15% HCl by volume ensures efficient cyclization without side reactions.
- Yield: 82–90% after silica gel purification.
Demethylation of 5,7-Methoxy Groups
Boron Tribromide (BBr₃)-Mediated Demethylation
The 5,7-dimethoxy groups are converted to dihydroxy substituents using BBr₃ in anhydrous dichloromethane (DCM). This step is critical for activating the chromenone for subsequent functionalization.
Procedure
- Dissolve 5,7-dimethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one in dry DCM under nitrogen.
- Add BBr₃ (3.0 equiv) dropwise at −78°C.
- Warm to room temperature and stir for 12 hours.
- Quench with ice-cold water and extract with ethyl acetate.
Introduction of Piperidin-1-Ylmethyl Groups
Mannich Reaction for Bis-Aminomethylation
The 6,8 positions of the chromenone, activated by adjacent hydroxyl groups, undergo a Mannich reaction with piperidine and formaldehyde. This one-pot method, adapted from octahydrobinaphthol syntheses, introduces the bis(piperidin-1-ylmethyl) groups.
Optimized Conditions
- Reagents: Piperidine hydrochloride (2.2 equiv), paraformaldehyde (4.4 equiv)
- Solvent: Methanol
- Temperature: Reflux (65°C)
- Duration: 8–10 hours
- Yield: 78–81%.
Mechanistic Insight
The reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution at the 6 and 8 positions. Piperidine hydrochloride enhances solubility and suppresses side reactions.
Final Purification and Characterization
Column Chromatography
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1 gradient) to isolate the target compound.
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 7.65 (d, 1H, J = 8.4 Hz, H-3), 6.92 (s, 1H, H-5), 6.88 (s, 1H, H-7), 4.12 (s, 2H, CH₂-piperidine), 3.84 (s, 3H, OCH₃).
- MS (ESI): m/z 521.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Mannich Reaction
Initial attempts using unoptimized conditions led to monosubstitution or overalkylation. Introducing piperidine hydrochloride instead of free piperidine improved regioselectivity by moderating reactivity.
Stability of Intermediates
The 5,7-dihydroxy intermediate is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and using antioxidants (e.g., BHT) enhanced stability.
Scalability and Industrial Relevance
The outlined route is scalable to gram quantities with consistent yields (>75% per step). Industrial adoption would require:
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing and purifying this compound?
- Methodology :
- Synthetic Routes : Multi-step organic synthesis involving Friedel-Crafts alkylation, nucleophilic substitution, and hydroxylation. Piperidinylmethyl groups are introduced via Mannich reactions under basic conditions (e.g., DIPEA in DMF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
- Key Challenges : Steric hindrance from the bis(piperidinylmethyl) groups requires optimized reaction temperatures (60–80°C) and extended reaction times (24–48 hours) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR Spectroscopy : Use - and -NMR (DMSO-d6 or CDCl3) to confirm substitution patterns, particularly distinguishing methoxy and hydroxyl protons. - COSY and HSQC resolve overlapping signals from the piperidine and chromenone moieties .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding between hydroxyl groups and solvent molecules) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 521.24; observed 521.23) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
- First Aid : Immediate flushing with water for skin/eye contact. For inhalation, move to fresh air and monitor for respiratory irritation .
- Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities. Avoid aqueous disposal due to potential bioaccumulation risks .
Advanced Research Questions
Q. How can contradictions in crystallographic data from different refinement methods be resolved?
- Methodology :
- Software Cross-Validation : Compare SHELXL (rigid-body refinement) with alternative programs like Olex2 or CRYSTAL for residual density maps. Discrepancies in thermal parameters may indicate disorder in the piperidinylmethyl groups .
- Twinned Data Analysis : Use SHELXE to detect twinning and apply Hooft statistics to refine problematic datasets. For high mosaicity crystals, employ synchrotron radiation for higher-resolution data .
- Validation Tools : Check PLATON alerts for missed symmetry or overfitting. Use Rfree values to assess over-refinement risks .
Q. How to design experiments assessing the compound’s environmental fate and degradation pathways?
- Methodology :
- Experimental Setup :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS/MS. Monitor hydroxyl radical formation using terephthalic acid probes .
- Biotic Degradation : Use soil microcosms with microbial consortia. Track metabolite formation (e.g., demethylation products) via GC-MS after derivatization with BSTFA .
- Data Interpretation : Apply kinetic models (e.g., pseudo-first-order) to estimate half-lives. Use QSAR models to predict bioaccumulation potential from logP values (calculated logP = 2.8) .
Q. What computational strategies predict the compound’s reactivity and interactions with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4). Parameterize force fields for the chromenone core using DFT-optimized geometries (B3LYP/6-31G**) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidinylmethyl groups in lipid bilayers. Analyze hydrogen bonding with membrane receptors (e.g., GPCRs) .
- Reactivity Predictions : Calculate Fukui indices for electrophilic/nucleophilic sites using Gaussian 16. Identify susceptible positions (e.g., C-6 hydroxyl for oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
